molecular formula C19H19ClFNO2 B2616576 N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide CAS No. 2034466-86-7

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2616576
CAS No.: 2034466-86-7
M. Wt: 347.81
InChI Key: YWKATWCECJFPNS-UHFFFAOYSA-N
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Description

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a complex organic compound characterized by the presence of a cyclopropane ring, a carboxamide group, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps, starting from commercially available precursors

    Cyclopropanation: The cyclopropane ring can be formed using a Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to convert an alkene into a cyclopropane.

    Substitution Reactions:

    Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclopropanation step and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

    Reduction: Formation of an amine from the carboxamide group.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-phenylcyclopropane-1-carboxamide
  • N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-methylphenyl)cyclopropane-1-carboxamide

Uniqueness

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is unique due to the presence of both 3-chlorophenyl and 4-fluorophenyl groups, which can impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO2/c20-15-3-1-2-13(12-15)17(23)8-11-22-18(24)19(9-10-19)14-4-6-16(21)7-5-14/h1-7,12,17,23H,8-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKATWCECJFPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC(C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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